![molecular formula C7H3Cl2N3O B6326662 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 1001353-82-7](/img/structure/B6326662.png)

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” belongs to the class of pyrrolo[2,1-f][1,2,4]triazines . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .

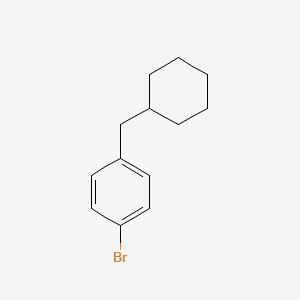

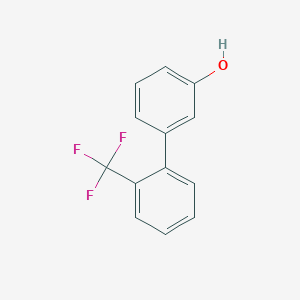

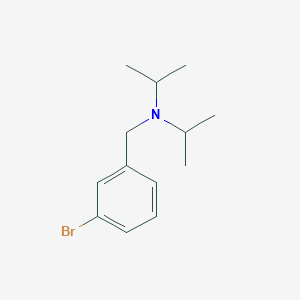

Molecular Structure Analysis

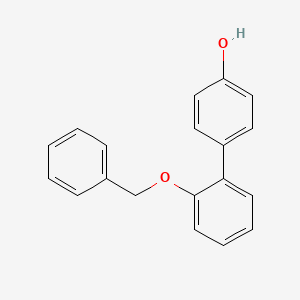

The molecular structure of “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” would be based on the pyrrolo[2,1-f][1,2,4]triazine scaffold, with two chlorine atoms substituted at the 2 and 4 positions, and a carbaldehyde group at the 7 position .Scientific Research Applications

Kinase Inhibitors

This compound is an integral part of several kinase inhibitors. Kinase inhibitors are important in the treatment of various cancers as they can block certain enzymes (kinases) that promote cell growth and survival .

Antiviral Agents

Some analogs of pyrrolo triazine have shown activity against viruses such as Ebola and norovirus, making them potential candidates for antiviral drugs .

Nucleoside Drugs

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a component in nucleoside drugs like remdesivir, which is used in the treatment of COVID-19 .

Eg5 Inhibitor

Eg5 is a motor protein essential for cell division, and its inhibition can lead to the development of anticancer drugs .

VEGFR-2 Inhibitors

VEGFR-2 inhibitors can be used to treat cancers by inhibiting the vascular endothelial growth factor receptor 2, which plays a role in angiogenesis (formation of new blood vessels) .

EGFR Inhibitors

Inhibitors targeting the epidermal growth factor receptor (EGFR) can slow down cellular proliferation in certain types of cancer, such as colon cancer .

ALK Inhibitor

Anaplastic lymphoma kinase (ALK) inhibitors are used in the treatment of non-small cell lung cancer by targeting the ALK gene .

IGF-1R and IR Kinase Inhibitor

These inhibitors target the insulin-like growth factor 1 receptor and insulin receptor, which are implicated in cancer and diabetes .

Future Directions

The future directions for research on “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” and similar compounds could include further exploration of their potential as kinase inhibitors, given their presence in several kinase inhibitors and nucleoside drugs . Further studies could also explore their synthesis, properties, and potential applications in medicine and other fields.

Mechanism of Action

Target of Action

The compound 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is known to possess numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . These include inhibitors of Eg5, VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .

Mode of Action

Given its structural similarity to other pyrrolo[2,1-f][1,2,4]triazine derivatives, it is likely to interact with its targets (such as kinases) by binding to their active sites and inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde are likely to be those associated with its targets. For instance, if it inhibits kinases, it could affect pathways related to cell proliferation, differentiation, and division .

Pharmacokinetics

It is known that c-nucleosides, which include pyrrolo[2,1-f][1,2,4]triazine derivatives, have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde’s action would depend on its specific targets. For example, if it inhibits kinases, it could slow down or stop cell proliferation, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its recommended storage under inert gas (nitrogen or Argon) at 2-8°C

properties

IUPAC Name |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZJNMLBWODZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)